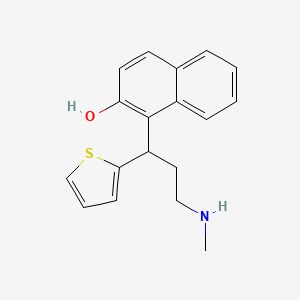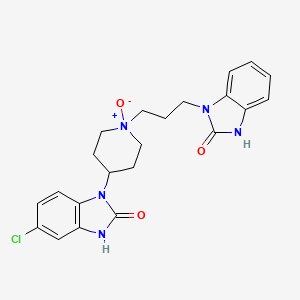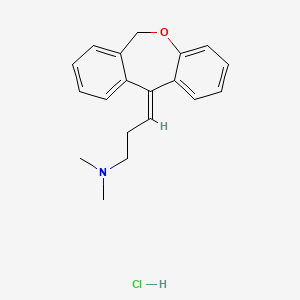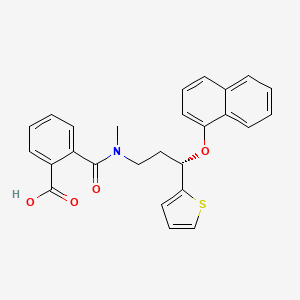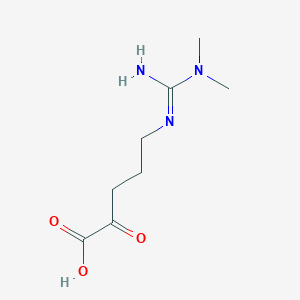
DMGV
Übersicht
Beschreibung
2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid, also known as arginine butyrate, is a derivative of butyrate and arginine . It has been studied for its potential therapeutic effects on various diseases .
Molecular Structure Analysis
The molecular formula of 2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid is C8H15N3O3 . The InChI Key is GLWRPXRMUUZNMD-UHFFFAOYSA-N .Chemical Reactions Analysis
Complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized to develop new IR-detectable metal–carbonyl tracers for amino functions. These complexes display stable and sharp absorption bands characteristic of tungsten-coordinated CO ligands, useful in FTIR spectroelectrochemistry.Physical and Chemical Properties Analysis
The molecular weight of 2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid is 201.23 g/mol . The IUPAC Name is 5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid .Wissenschaftliche Forschungsanwendungen
Therapeutisches Mittel für Entzündungskrankheiten und Krebs
DMGV wurde als potenzielles Therapeutikum für Entzündungskrankheiten und Krebs identifiziert {svg_1}. Es wirkt als Rheostat für das Überleben von T-Zellen und reguliert das Überleben und die Expansion von aktivierten Effektor-T-Zellen (Teff) ohne das Überleben von regulatorischen T-Zellen (Treg) zu beeinträchtigen {svg_2}. Dies macht es zu einem potenziellen Therapeutikum zur Behandlung von Krankheiten, bei denen Teff und/oder beeinträchtigte Treg vielen chronischen Entzündungskrankheiten zugrunde liegen {svg_3}.
Regulation der Glykolyse in T-Zellen
This compound spielt eine entscheidende Rolle bei der Regulation der Glykolyse in T-Zellen {svg_4}. Es induziert mitochondriale ROS, die für die Glykolyse in Teff essentiell ist {svg_5}. Diese Regulation der Glykolyse ist wichtig für das Überleben und die Expansion von T-Zellen {svg_6}.
Behandlung von Autoimmunerkrankungen
Die Regulation des T-Zellüberlebens durch this compound bietet eine neuartige Methode zur Behandlung von Autoimmunerkrankungen {svg_7}. Durch die Hemmung des Überlebens von aktivierten Teff kann this compound die chronische Entzündung effektiv unterdrücken, die ein Merkmal vieler Autoimmunerkrankungen ist {svg_8}.
Assoziation mit koronarer Herzkrankheit und kardiovaskulärer Mortalität
Es wurde festgestellt, dass die Plasmaspiegel von this compound mit dem Risiko für zukünftige koronare Herzkrankheit und kardiovaskuläre Mortalität zusammenhängen {svg_9}. Dies deutet darauf hin, dass this compound als Biomarker für diese Erkrankungen eingesetzt werden könnte {svg_10}.
Assoziation mit Typ-2-Diabetes mellitus
This compound-Spiegel wurden auch mit der Inzidenz von Typ-2-Diabetes mellitus in Verbindung gebracht {svg_11}. Diese Assoziation wurde in mehreren Studien repliziert, was auf einen starken Zusammenhang zwischen this compound und dieser Erkrankung hindeutet {svg_12}.
Lifestyle-Interventionen
This compound-Spiegel können durch Lifestyle-Interventionen moduliert werden {svg_13}. So wurde beispielsweise die Aufnahme von zuckerhaltigen Getränken mit erhöhten this compound-Spiegeln in Verbindung gebracht, während die Aufnahme von Gemüse und die körperliche Aktivität mit niedrigeren this compound-Spiegeln assoziiert waren {svg_14}. Dies deutet darauf hin, dass this compound-Spiegel verwendet werden könnten, um die Wirksamkeit von Lifestyle-Interventionen zur Verbesserung der Gesundheit zu überwachen {svg_15}.
Wirkmechanismus
The compound is structurally related to Methylglyoxal (MG), an alpha-oxoaldehyde that forms advanced glycation end-products in proteins. MG’s derivatives have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. This suggests potential research applications in studying the biochemical pathways and therapeutic approaches for these diseases.
Eigenschaften
IUPAC Name |
5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-11(2)8(9)10-5-3-4-6(12)7(13)14/h3-5H2,1-2H3,(H2,9,10)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRPXRMUUZNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197991 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107347-90-0 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107347-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylguanidino valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



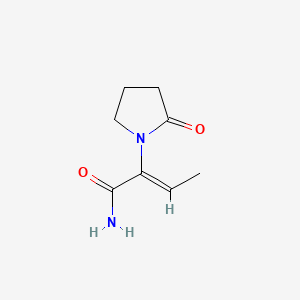
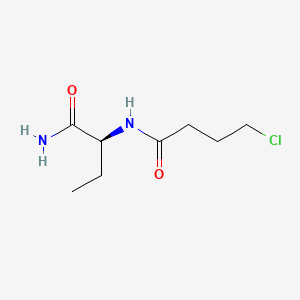


![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
